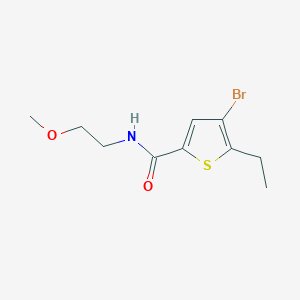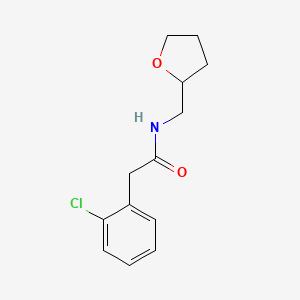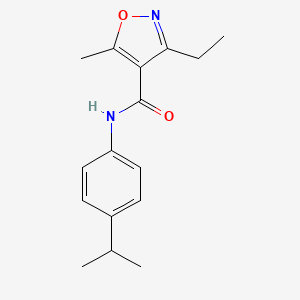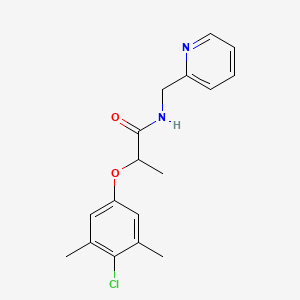
N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY2334737, is a small molecule inhibitor of the protein kinase CK1δ. This protein kinase is involved in various cellular processes, including circadian rhythm regulation, cell growth, and DNA damage response. In recent years, LY2334737 has gained attention as a potential therapeutic target for various diseases, including cancer and neurological disorders.
Mechanism of Action
N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide binds to the ATP binding site of CK1δ and inhibits its activity. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes, including circadian rhythm regulation, DNA damage response, and cell growth. Inhibition of CK1δ by this compound has been shown to disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by inhibiting CK1δ activity. In animal models of Alzheimer's disease, this compound has been shown to reduce tau phosphorylation and improve cognitive function. In addition, this compound has been shown to regulate circadian rhythm by inhibiting CK1δ activity.
Advantages and Limitations for Lab Experiments
N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues. It has a high selectivity for CK1δ, which reduces the risk of off-target effects. However, this compound has some limitations. It has a short half-life, which requires frequent dosing in animal studies. In addition, its efficacy and safety in humans are still under investigation.
Future Directions
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective CK1δ inhibitors. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, the potential use of this compound in other diseases, such as neurodegenerative disorders and metabolic diseases, is also an area of interest.
Scientific Research Applications
N-(2-isopropyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. Studies have shown that CK1δ is overexpressed in various types of cancer, including breast, prostate, and lung cancer. Inhibition of CK1δ by this compound has been shown to reduce cancer cell proliferation and induce apoptosis.
Another area of research is neurological disorders, particularly Alzheimer's disease. CK1δ has been shown to be involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of CK1δ by this compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
3,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-9(2)13-8-6-7-10(3)15(13)17-16(19)14-11(4)18-20-12(14)5/h6-9H,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLIBYQVVZTYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4430950.png)

![N-[1-(4-propylphenyl)ethyl]isonicotinamide](/img/structure/B4430967.png)
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)


![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)




![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
